molecular formula C19H14N4O3 B6455231 1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2326883-55-8

1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B6455231
CAS No.: 2326883-55-8
M. Wt: 346.3 g/mol
InChI Key: RVDHYLLTDHDAJO-UHFFFAOYSA-N
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Description

The compound “1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione” belongs to the class of 4-oxo-4H-pyrido[1,2-a]pyrimidines . These compounds are known for their biological activity and are commonly used as building blocks in medicinal chemistry, bioorganic chemistry, catalysis, and materials science .


Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidines involves various methods. One method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives . Another method uses a photocatalytic process, where mixtures of diazonium salts and heteroarenes are irradiated with green light in the presence of a photocatalyst . This method has a broad substrate scope and represents a metal-free alternative for the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core . In the case of “this compound”, additional functional groups are attached to this core, including a phenyl group and a tetrahydropyrazine-2,3-dione group.


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve arylation processes . For instance, a photocatalytic C−H arylation process can be used to synthesize 3-heteroaryl-substituted 4H-quinolizin-4-ones and azino- and azolo-fused pyrimidones .

Future Directions

The future directions in the research and development of 4-oxo-4H-pyrido[1,2-a]pyrimidines could involve the exploration of their potential applications in various fields, such as medicinal chemistry, bioorganic chemistry, catalysis, and materials science . Additionally, the development of new synthetic methods and the study of their biological activity could also be areas of future research .

Properties

IUPAC Name

1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4-phenylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-17-12-14(20-16-8-4-5-9-23(16)17)13-21-10-11-22(19(26)18(21)25)15-6-2-1-3-7-15/h1-12H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDHYLLTDHDAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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